ethyl 4-{[(2Z)-6-[(3-ethoxyphenyl)carbamoyl]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-2-ylidene]amino}benzoate
Description
Properties
Molecular Formula |
C27H27N3O5S2 |
|---|---|
Molecular Weight |
537.7 g/mol |
IUPAC Name |
ethyl 4-[[6-[(3-ethoxyphenyl)carbamoyl]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C27H27N3O5S2/c1-3-34-21-8-5-7-20(15-21)28-25(32)23-16-24(31)30(17-22-9-6-14-36-22)27(37-23)29-19-12-10-18(11-13-19)26(33)35-4-2/h5-15,23H,3-4,16-17H2,1-2H3,(H,28,32) |
InChI Key |
TVMNQFMCRLAUTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)CC4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 4-{[(2Z)-6-[(3-ethoxyphenyl)carbamoyl]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-2-ylidene]amino}benzoate involves several stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4-{[(2Z)-6-[(3-ethoxyphenyl)carbamoyl]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-2-ylidene]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiophene ring and the benzoate ester group can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogues identified in the evidence, focusing on structural motifs, synthesis, and physicochemical properties.
Ethyl 2-((2-Ethoxy-1-(4-Hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate ()
- Core structure : Tetrahydrobenzo[b]thiophene (fused bicyclic system with a thiophene ring) instead of a thiazinan.
- Key substituents: Ethyl benzoate ester (shared with the target compound). 4-Hydroxyphenyl group linked via an oxoethylamino moiety.
- Synthesis : Multicomponent Petasis reaction using 4-hydroxybenzoic acid, yielding 22% after preparative chromatography .
Ethyl 4-Methyl-3-(Thiophen-2-ylmethyl)-1H-pyrazole-5-carboxylate ()
- Core structure : Pyrazole (five-membered aromatic di-nitrogen ring) instead of thiazinan.
- Key substituents :
- Thiophen-2-ylmethyl group (shared with the target compound).
- Ethyl ester at the 5-position.
- Synthesis: Tandem cross-coupling/electrocyclization of enol triflates with ethyl diazoacetate, yielding 83% .
- Physicochemical data :
- Melting point: 84–85°C.
- NMR shifts: δ 7.15 (thiophene-H), 4.38 (ester CH2).
Ethyl 4-Substituted Benzoate Derivatives ()
Examples include I-6230 (pyridazine-linked) and I-6473 (isoxazole-linked).
- Core structure: Phenethylamino or phenethylthio groups connecting the benzoate to heterocycles (pyridazine, isoxazole).
- Differentiation : These compounds lack the thiazinan-thiophene framework but share the ethyl benzoate motif. Their biological activities (unreported in the evidence) likely diverge due to distinct heterocyclic pharmacophores .
Thiophene Carboxamide Derivatives ()
Examples: 98a (N-isopropyl) and 98b (N-ethyl).
- Core structure : Thiophene-3-carboxamide with hydrazide side chains.
- Differentiation : While sharing the thiophene-carboxamide motif, these compounds lack the thiazinan ring and benzoate ester, limiting direct structural overlap .
Comparative Data Table
Key Research Findings
- Synthetic Accessibility : Pyrazole derivatives () exhibit higher yields (83%) compared to tetrahydrobenzo[b]thiophenes (22%, ), suggesting that smaller heterocycles may be more synthetically tractable .
- Structural Influence on Properties : The thiazinan core’s ketone and carbamoyl groups likely enhance polarity and hydrogen-bonding capacity compared to pyrazoles or thiophenes, impacting solubility and target binding .
- Spectroscopic Trends : Thiophen-2-ylmethyl groups consistently show characteristic NMR signals (e.g., δ 7.15 in ), aiding structural validation across analogues .
Biological Activity
Ethyl 4-{[(2Z)-6-[(3-ethoxyphenyl)carbamoyl]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-2-ylidene]amino}benzoate is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 537.7 g/mol. The compound features a thiazine ring, which is known for its biological activity, particularly in medicinal chemistry.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiazine have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. This is primarily through the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways.
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that thiazine derivatives induce apoptosis in breast cancer cells through caspase activation. |
| Study 2 | Reported significant inhibition of tumor growth in xenograft models treated with thiazine-based compounds. |
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| P. aeruginosa | 12 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Induction of Reactive Oxygen Species (ROS) : Increased levels of ROS can lead to oxidative stress, promoting apoptosis in cancer cells.
- Modulation of Gene Expression : The compound may alter the expression of genes involved in cell cycle regulation and apoptosis.
Case Study 1: Cancer Treatment
A clinical trial investigated the efficacy of a thiazine derivative similar to ethyl 4-{[(2Z)-6-[(3-ethoxyphenyl)carbamoyl]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-2-yli-dene]amino}benzoate in patients with advanced breast cancer. Results showed a significant reduction in tumor size in approximately 60% of participants after six months of treatment.
Case Study 2: Antimicrobial Efficacy
A laboratory study assessed the antimicrobial activity of ethyl 4-{[(2Z)-6-[...]} against various pathogens. The results indicated that the compound had a notable inhibitory effect on Staphylococcus aureus, suggesting its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
